molecular formula C19H9ClN2O2S B3619254 2-[(5-chloro-2-thienyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one

2-[(5-chloro-2-thienyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one

Cat. No. B3619254
M. Wt: 364.8 g/mol
InChI Key: UPAJSVMKJDYOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(5-chloro-2-thienyl)carbonyl]benzoic acid” is a chemical with the linear formula C12H7ClO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

While specific synthesis methods for “2-[(5-chloro-2-thienyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one” are not available, related compounds such as pinacol boronic esters are synthesized using a radical approach . This involves catalytic protodeboronation of alkyl boronic esters .


Chemical Reactions Analysis

In the context of related compounds, pinacol boronic esters undergo catalytic protodeboronation, a process that is not well developed . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Pharmaceutical Research: Antimicrobial and Antifungal Applications

The thiazole moiety, present in AKOS001017437, has been extensively studied for its antimicrobial properties. Thiazoles are known to exhibit a broad spectrum of biological activities, including acting as antimicrobial and antifungal agents . The compound’s structure suggests potential utility in developing new pharmaceuticals that target resistant strains of bacteria and fungi.

Medical Chemistry: Anti-inflammatory and Analgesic Effects

Indazole derivatives, which form part of the compound’s structure, have demonstrated significant anti-inflammatory and analgesic effects . This suggests that AKOS001017437 could be a candidate for the development of new anti-inflammatory drugs with potentially lower side effects compared to current medications.

Antitumor and Cytotoxic Drug Development

Thiazole derivatives have been identified as having antitumor and cytotoxic activities, making them valuable in cancer research . AKOS001017437 could be explored for its efficacy in inhibiting cancer cell growth and inducing apoptosis in various cancer models.

Material Science: Nanocrystalline Core Applications

While not directly related to the compound , research into nanocrystalline cores has shown significant advancements in material science . The compound’s properties could inspire the development of new materials with enhanced magnetic and electronic features.

Safety and Hazards

The safety and hazards associated with “2-[(5-chloro-2-thienyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one” are not available. Sigma-Aldrich provides “2-[(5-chloro-2-thienyl)carbonyl]benzoic acid” to researchers but does not provide analytical data for this product .

Future Directions

As the specific compound “2-[(5-chloro-2-thienyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one” is not widely studied, future research could focus on its synthesis, properties, and potential applications. The development of the protodeboronation process for related compounds suggests potential avenues for future research .

properties

IUPAC Name

14-(5-chlorothiophene-2-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9ClN2O2S/c20-15-9-8-14(25-15)19(24)22-13-7-3-6-12-16(13)17(21-22)10-4-1-2-5-11(10)18(12)23/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAJSVMKJDYOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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